molecular formula C12H12N2O3S B1411957 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1551841-28-1

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No.: B1411957
CAS No.: 1551841-28-1
M. Wt: 264.3 g/mol
InChI Key: VSXGYIXWAULARR-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Substitution with Methoxyphenylamino Group: The methoxyphenylamino group can be introduced via a nucleophilic substitution reaction, where the thiazole ring is reacted with 2-methoxyaniline under appropriate conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and π-π interactions with target proteins, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenylamino)-5-methylthiazole-4-carboxylic acid
  • 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid
  • 2-(2-Nitrophenylamino)-5-methylthiazole-4-carboxylic acid

Uniqueness

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with hydroxy, chloro, or nitro substituents, which may exhibit different chemical behaviors and biological activities.

Properties

IUPAC Name

2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXGYIXWAULARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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